N-Butyl-4-(2-cyclohexylethoxy)aniline
Overview
Description
N-Butyl-4-(2-cyclohexylethoxy)aniline, also known as N-butyl-2-cyclohexylethoxyaniline, is an organic compound belonging to the class of anilines. It is a colorless, volatile liquid with a boiling point of 193-195°C, a melting point of -65°C, and a molecular weight of 211.27 g/mol. N-Butyl-4-(2-cyclohexylethoxy)aniline is a versatile organic compound that has been used in a variety of applications, including synthesis, research, and laboratory experiments.
Scientific Research Applications
Synthesis and Structural Analysis
- Design and Synthesis of Novel Dendrimers : Research has demonstrated the utility of 4-(n-octyloxy)aniline, a compound with structural similarity to N-Butyl-4-(2-cyclohexylethoxy)aniline, in the synthesis of G-2 melamine-based dendrimers. These dendrimers show potential for self-assembly into nano-aggregates due to their unique structural properties, indicating their applicability in nanotechnology and materials science (Morar et al., 2018).
Catalysis and Chemical Reactions
- Palladium-Catalyzed Aroylation : A methodology involving the use of palladium(II) acetate for the ortho-C–H bond aroylation of anilines showcases the versatility of anilines in synthesizing complex organic molecules, which could be extrapolated to the utility of N-Butyl-4-(2-cyclohexylethoxy)aniline in similar reactions (Chu et al., 2019).
Environmental Applications
- Degradation of Pollutants : Studies on the activation of persulfate by biochar derived from rice straw for the degradation of aniline, a compound structurally related to N-Butyl-4-(2-cyclohexylethoxy)aniline, suggest potential environmental applications. This process highlights the efficiency of using biochar as a catalyst for the removal of organic pollutants, which may be applicable to similar aniline derivatives (Wu et al., 2018).
properties
IUPAC Name |
N-butyl-4-(2-cyclohexylethoxy)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29NO/c1-2-3-14-19-17-9-11-18(12-10-17)20-15-13-16-7-5-4-6-8-16/h9-12,16,19H,2-8,13-15H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUKJWFCXUUWBRJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC1=CC=C(C=C1)OCCC2CCCCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Butyl-4-(2-cyclohexylethoxy)aniline |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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